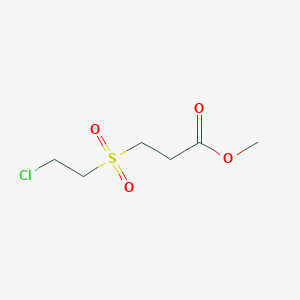
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE is an organic compound with the molecular formula C6H11ClO4S It is a sulfonate ester that contains a chlorinated ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanoic acid with methanol in the presence of a sulfonating agent such as chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of methyl 3-[(2-chloroethyl)sulfonyl]propanoate often involves large-scale batch reactions. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Products include various substituted sulfonate esters.
Oxidation: Sulfone derivatives are the primary products.
Reduction: The main product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-[(2-chloroethyl)sulfonyl]propanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorinated ethyl group is particularly reactive, making it a useful intermediate in various chemical processes. The sulfonate group can also participate in oxidation and reduction reactions, further expanding its utility in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(chlorosulfonyl)propanoate
- Ethyl 3-[(2-chloroethyl)sulfonyl]propanoate
- Methyl 3-[(2-bromoethyl)sulfonyl]propanoate
Uniqueness
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE is unique due to its specific combination of a chlorinated ethyl group and a sulfonate ester. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, further distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C6H11ClO4S |
|---|---|
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
methyl 3-(2-chloroethylsulfonyl)propanoate |
InChI |
InChI=1S/C6H11ClO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3 |
Clave InChI |
RYFXRNARKYBQNB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCS(=O)(=O)CCCl |
SMILES canónico |
COC(=O)CCS(=O)(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















